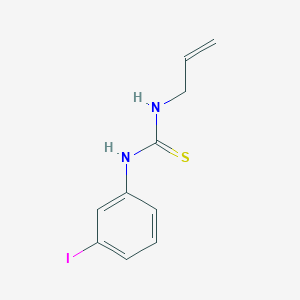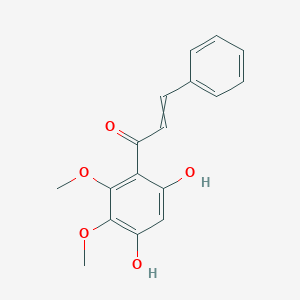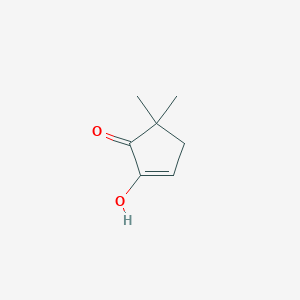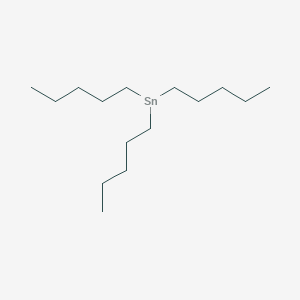
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester is a chemical compound with the molecular formula C13H22O5. It is an ester derivative of pentanedioic acid, also known as glutaric acid. This compound is characterized by the presence of two isobutyl ester groups attached to the 3-oxo-pentanedioic acid backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester typically involves the esterification of 3-oxo-pentanedioic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active 3-oxo-pentanedioic acid, which can then participate in biochemical pathways. The keto group can also interact with nucleophiles, leading to the formation of various adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentanedioic acid, 3-oxo-, dimethyl ester
- Pentanedioic acid, 3-oxo-, diethyl ester
- Propanedioic acid, oxo-, bis(2-methylpropyl) ester
Uniqueness
Pentanedioic acid, 3-oxo-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
53630-63-0 |
|---|---|
Molekularformel |
C13H22O5 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 3-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-9(2)7-17-12(15)5-11(14)6-13(16)18-8-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
QYWRAHFLSIWOQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)CC(=O)CC(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
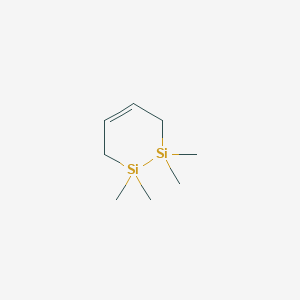
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
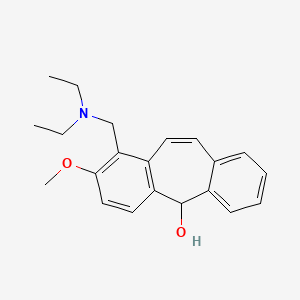
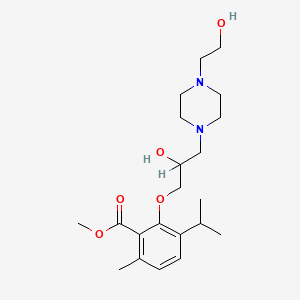
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)

